(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core with a pyrrole ring (positions 1–3) and a quinoxaline moiety (positions 4–9). The molecule features three key functional groups:
- Position 1: An (E)-configured furan-2-ylmethyleneamino substituent (–N=CH–furan), contributing π-conjugation and moderate lipophilicity.
- Position 3: An N-heptyl carboxamide (–CONH–C₇H₁₅), imparting significant hydrophobicity and influencing membrane permeability.
The furan ring’s oxygen atom introduces polarity, while the heptyl chain enhances lipid solubility, making the compound a candidate for transmembrane transport in biological systems.
Properties
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-heptylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-2-3-4-5-8-13-25-23(30)19-20-22(28-18-12-7-6-11-17(18)27-20)29(21(19)24)26-15-16-10-9-14-31-16/h6-7,9-12,14-15H,2-5,8,13,24H2,1H3,(H,25,30)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABUXLZNIQBMOA-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline class, known for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, and provides insights into its mechanisms of action, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core with a furan moiety and an amino group, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 314.39 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It induces apoptosis in various cancer cell lines through the following mechanisms:
- Caspase Activation : The compound activates caspase enzymes, which play a crucial role in the apoptotic pathway.
- Mitochondrial Dysfunction : It disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Mitochondrial dysfunction |
| HeLa (Cervical) | 10.0 | ROS production leading to apoptosis |
Antimicrobial Properties
This compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism involves:
- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of bacterial cell walls.
- Protein Synthesis Interference : It affects ribosomal function, inhibiting protein production in bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 8 µg/mL | Inhibition of cell wall synthesis |
| S. aureus | 4 µg/mL | Interference with protein synthesis |
| P. aeruginosa | 16 µg/mL | Disruption of ribosomal function |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Condensation Reaction : Furan-2-carbaldehyde is condensed with 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide in the presence of a catalyst.
- Reflux Conditions : The reaction is carried out under reflux in solvents like ethanol or methanol.
- Purification : The product is purified through recrystallization.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Case Study 1 : A study demonstrated that modifications to the furan moiety enhanced anticancer efficacy against resistant cancer cell lines.
- Case Study 2 : Another investigation reported synergistic effects when combined with existing antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogues of the target compound, highlighting variations in substituents and their physicochemical implications:
Key Comparative Insights
In contrast, polar substituents like N-(2-methoxyethyl) () or N-(2-cyclohexenylethyl) () enhance solubility while retaining moderate membrane permeability .
Aromatic/ Heterocyclic Substituents at Position 1 :
- Furan vs. Thiophene : The furan in the target compound offers weaker electron-donating effects compared to thiophene (), which may reduce π-stacking interactions in protein binding .
- Hydroxybenzylidene vs. Methoxyphenyl : The 3-hydroxybenzylidene group () introduces hydrogen-bonding capacity, whereas 3-methoxyphenyl () prioritizes lipophilicity and steric bulk .
Functional Group Modifications :
- Carboxamide (–CONH₂) vs. Carbonitrile (–CN) : The carbonitrile group in AHPQC () enhances electrophilicity, enabling covalent interactions with metal surfaces (e.g., corrosion inhibition), unlike the carboxamide’s hydrogen-bonding role .
This highlights how minor structural changes (e.g., –CN vs. No direct biological data (e.g., enzyme inhibition, cytotoxicity) are available for the target compound, unlike analogues with morpholinyl () or methoxyethyl groups (), which are often explored for kinase inhibition .
Q & A
Q. How can the synthesis of this pyrroloquinoxaline derivative be optimized for higher yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of catalysts, solvents, and reaction conditions. For example:
- Catalysts: Acidic catalysts like p-toluenesulfonic acid facilitate condensation reactions between aldehyde and amine precursors .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Purification: Recrystallization or column chromatography removes impurities, particularly unreacted intermediates .
- Scale-up: Continuous flow reactors improve efficiency and safety in industrial-scale synthesis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and confirms stereochemistry .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for understanding solid-state reactivity .
Q. Which reaction mechanisms govern the compound’s reactivity with electrophilic reagents?
- Methodological Answer: Reactivity is dominated by:
- Nucleophilic Amino Group: Participates in Schiff base formation or alkylation via nucleophilic attack .
- Electron-Deficient Quinoxaline Core: Undergoes electrophilic substitution at positions activated by electron-withdrawing groups .
- Furan Moiety: Acts as a π-electron donor, influencing regioselectivity in cycloaddition reactions .
Advanced Research Questions
Q. How do conflicting data on substituent effects impact structure-activity relationship (SAR) studies?
- Methodological Answer: Contradictions arise from variations in:
- Substituent Electronic Effects: Electron-donating groups (e.g., methoxy) may enhance bioactivity in some assays but reduce solubility, skewing results .
- Steric Hindrance: Bulky substituents (e.g., heptyl chain) can block enzyme binding in vitro but improve pharmacokinetics in vivo .
- Resolution: Use computational docking studies to predict binding modes and validate with mutagenesis assays .
Q. What strategies resolve discrepancies in reported enzyme inhibition profiles?
- Methodological Answer: Address discrepancies via:
- Assay Standardization: Control pH, temperature, and co-solvents (e.g., DMSO ≤ 1%) to minimize artifactual inhibition .
- Kinetic Studies: Determine inhibition constants (Ki) under steady-state conditions to distinguish competitive vs. non-competitive mechanisms .
- Off-Target Screening: Use kinase profiling panels to identify cross-reactivity with unrelated enzymes .
Q. How does the furan-2-ylmethylene group influence the compound’s interaction with biological targets?
- Methodological Answer: The furan moiety contributes to:
Q. What synthetic modifications improve the compound’s bioavailability without compromising activity?
- Methodological Answer: Key modifications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
